molecular formula C16H14BrNO4 B11689431 4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid

4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B11689431
M. Wt: 364.19 g/mol
InChI Key: FRFDPIMFGQLNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H14BrNO4 It is a derivative of benzoic acid, featuring a bromo-substituted phenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.

    Esterification: The brominated phenol is then reacted with chloroacetic acid to form 2-bromo-4-methylphenoxyacetic acid.

    Amidation: The resulting acid is then converted to its acyl chloride using thionyl chloride (SOCl2) and subsequently reacted with 4-aminobenzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 2-bromo-4-carboxyphenoxyacetic acid.

    Reduction: 4-{[(2-Methylphenoxy)acetyl]amino}benzoic acid.

    Substitution: 4-{[(2-Amino-4-methylphenoxy)acetyl]amino}benzoic acid.

Scientific Research Applications

4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromo and acetylamino groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The phenoxy group may also play a role in stabilizing the compound’s interaction with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenoxyacetic acid: Lacks the acetylamino group, making it less versatile in biological applications.

    4-{[(2-Chloro-4-methylphenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    4-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}benzoic acid: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

Uniqueness

4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid is unique due to the combination of its bromo, methyl, phenoxy, and acetylamino groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14BrNO4/c1-10-2-7-14(13(17)8-10)22-9-15(19)18-12-5-3-11(4-6-12)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

FRFDPIMFGQLNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)Br

Origin of Product

United States

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